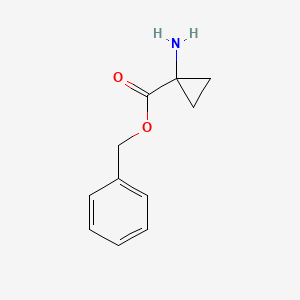

Benzyl 1-aminocyclopropane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl 1-aminocyclopropane-1-carboxylate is a derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), which is a disubstituted cyclic α-amino acid. The amino group in ACC is attached to the carbon atom immediately adjacent to the carboxylate group . ACC is a precursor to the plant hormone ethylene .

Synthesis Analysis

The synthesis of ACC involves the enzyme ACC synthase, which converts S-adenosyl-methionine (AdoMet) to ACC . This is the first committed and generally rate-limiting step in ethylene biosynthesis . The regulation of ACC synthase gene expression plays a key role in the transition from system-1 to system-2 ethylene synthesis in plants .Molecular Structure Analysis

ACC is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase .Chemical Reactions Analysis

ACC is the precursor to the plant hormone ethylene . It is synthesized by the enzyme ACC synthase from methionine and converted to ethylene by ACC oxidase . ACC also exhibits ethylene-independent signaling that plays a critical role in pollination and seed production .Physical And Chemical Properties Analysis

ACC is a white solid . It has a melting point of 198–201 °C .Applications De Recherche Scientifique

Ethylene Production and Plant Growth Regulation

Benzyl 1-aminocyclopropane-1-carboxylate can be used to study ethylene production in plants. Ethylene is a critical phytohormone that regulates a wide range of developmental processes and responses to biotic and abiotic stresses . By applying Benzyl 1-aminocyclopropane-1-carboxylate to plant tissues, researchers can induce ethylene production and study its effects on plant growth and development.

Stress Response in Plants

Research has shown that ACC plays a role in plant responses to various stress conditions . Benzyl 1-aminocyclopropane-1-carboxylate can be utilized to investigate how plants use ethylene signaling to manage stress factors such as drought, salinity, and pathogen attack.

Cell Wall Signaling and Modification

ACC is involved in cell wall signaling and modification . Benzyl 1-aminocyclopropane-1-carboxylate can help in exploring how ACC influences cell elongation and differentiation, which are vital for plant growth and response to external stimuli.

Role in Root Development

The expression patterns of ACC synthase genes suggest their importance in root development . Benzyl 1-aminocyclopropane-1-carboxylate can be used to dissect the role of ACC and its derivatives in root formation and adaptation to soil conditions.

Genetic Engineering and Crop Improvement

By understanding the role of ACC in ethylene biosynthesis, scientists can genetically engineer crops to modify ethylene production. Benzyl 1-aminocyclopropane-1-carboxylate can serve as a tool to study the effects of altered ethylene levels on crop yield and stress tolerance .

Pathogen Virulence and Plant Defense Mechanisms

ACC has been implicated in the regulation of pathogen virulence and plant defense mechanisms . Benzyl 1-aminocyclopropane-1-carboxylate can be applied to study the interaction between plant hormones and pathogen invasion strategies.

Orientations Futures

Research indicates that ACC, having a binding energy of −9.98 kcal/mol, successfully strengthens maize resistance against pathogenic assaults and drought stress . It plays a crucial protective role in maize plants as they mature, outperforming other ligands in its effectiveness to improve productivity and increase yield . This suggests that ACC may not only be related to plant growth promotion abilities, but may also play multiple roles in microorganism’s developmental processes . Hence, exploring the origin and functioning of this enzyme may be the key in a variety of important agricultural and biotechnological applications .

Propriétés

IUPAC Name |

benzyl 1-aminocyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c12-11(6-7-11)10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXFFFYMZMLEPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90518149 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 1-aminocyclopropane-1-carboxylate | |

CAS RN |

72784-45-3 |

Source

|

| Record name | Benzyl 1-aminocyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90518149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)

![N-[(4-chlorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1367295.png)

![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)

![2-chloro-4-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B1367309.png)

amine](/img/structure/B1367310.png)